3-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide
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Description
3-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClNO4S and its molecular weight is 329.8. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity and DNA Interaction
Research has shown that mixed-ligand copper(II)-sulfonamide complexes, including those similar in structure to the compound , have significant effects on DNA binding, cleavage, and exhibit notable genotoxicity and anticancer activity. These complexes have been characterized and their interactions with calf thymus DNA have been studied, indicating the role of the N-sulfonamide derivative in influencing DNA interaction type. Their DNA cleavage efficiency and antiproliferative activity against human tumor cells suggest their potential as therapeutic agents, particularly in inducing cell death primarily through apoptosis (González-Álvarez et al., 2013).
Chemical Synthesis and Reactivity
Another study highlights the reactivity of N-chloro-N-methoxybenzenesulfonamide as a chlorinating agent, demonstrating its convenience and efficiency in chlorinating various organic substrates. This research underscores the compound's utility in organic synthesis, offering a simple and high-yield approach for obtaining chlorinated products (Xiao-Qiu Pu et al., 2016).
Environmental Impact and Mobility
The environmental mobility and transport characteristics of similar sulfonamide compounds have been studied, particularly focusing on their persistence and behavior in agricultural soils. Such research is crucial for understanding the environmental impact and risks associated with the use of these compounds, especially as it pertains to their potential as herbicides (R. Veeh et al., 1994).
Enzyme Inhibition and Drug Development
Research into dibenzenesulfonamides has revealed their effectiveness in inhibiting carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes. These findings are significant for the development of new drug candidates with anticancer properties, highlighting the compounds' ability to induce apoptosis and autophagy pathways in cancer cells (H. Gul et al., 2018).
Properties
IUPAC Name |
3-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S/c1-10-11(15)4-2-6-14(10)21(18,19)16-8-7-12(17)13-5-3-9-20-13/h2-6,9,12,16-17H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCNKYRTKNIDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.